3-(4-{[(tert-butoxy)carbonyl]amino}phenyl)prop-2-ynoic acid
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Overview
Description
3-(4-{[(tert-butoxy)carbonyl]amino}phenyl)prop-2-ynoic acid is a compound that features a tert-butoxycarbonyl (Boc) protected amino group attached to a phenyl ring, which is further connected to a prop-2-ynoic acid moiety. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-{[(tert-butoxy)carbonyl]amino}phenyl)prop-2-ynoic acid typically involves the following steps:
Protection of the Amino Group: The amino group on the phenyl ring is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.
Formation of the Prop-2-ynoic Acid Moiety: The protected amino phenyl compound is then subjected to a Sonogashira coupling reaction with a suitable alkyne, followed by oxidation to form the prop-2-ynoic acid moiety.
Industrial Production Methods
Industrial production methods for this compound may involve the use of continuous flow microreactor systems, which offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
3-(4-{[(tert-butoxy)carbonyl]amino}phenyl)prop-2-ynoic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The Boc-protected amino group can be deprotected under acidic conditions to yield the free amine, which can then participate in nucleophilic substitution reactions.
Coupling Reactions: The alkyne moiety can undergo Sonogashira coupling reactions with aryl or vinyl halides.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield various derivatives.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) is commonly used for deprotecting the Boc group.
Coupling: Palladium catalysts and copper co-catalysts are used in Sonogashira coupling reactions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) can be used.
Major Products
The major products formed from these reactions include deprotected amines, coupled products with aryl or vinyl groups, and oxidized derivatives.
Scientific Research Applications
3-(4-{[(tert-butoxy)carbonyl]amino}phenyl)prop-2-ynoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibitors and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-(4-{[(tert-butoxy)carbonyl]amino}phenyl)prop-2-ynoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc-protected amino group can be deprotected to reveal the free amine, which can then form covalent or non-covalent interactions with the target. The alkyne moiety can also participate in click chemistry reactions, facilitating the formation of bioactive compounds .
Comparison with Similar Compounds
Similar Compounds
4-[(tert-Butoxycarbonyl)amino]phenylboronic Acid: Similar in structure but contains a boronic acid group instead of a prop-2-ynoic acid moiety.
(S)-3-(4-boronophenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid: Contains a boronophenyl group and is used in similar synthetic applications.
Uniqueness
3-(4-{[(tert-butoxy)carbonyl]amino}phenyl)prop-2-ynoic acid is unique due to its combination of a Boc-protected amino group and a prop-2-ynoic acid moiety, which provides versatility in synthetic applications and potential for bioactivity.
Properties
CAS No. |
1245648-52-5 |
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Molecular Formula |
C14H15NO4 |
Molecular Weight |
261.3 |
Purity |
95 |
Origin of Product |
United States |
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